1-[(2,4-DICHLOROPHENYL)METHYL]-2-METHYL-5-NITRO-1H-IMIDAZOLE
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Overview
Description
1-[(2,4-DICHLOROPHENYL)METHYL]-2-METHYL-5-NITRO-1H-IMIDAZOLE is a synthetic organic compound belonging to the imidazole class of heterocyclic compounds It is characterized by the presence of a 2,4-dichlorophenyl group, a methyl group, and a nitro group attached to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,4-DICHLOROPHENYL)METHYL]-2-METHYL-5-NITRO-1H-IMIDAZOLE typically involves the nitration of a precursor compound, such as 2-(2,4-dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one . The nitration process can be carried out in a continuous flow microreactor system, which allows for precise control of reaction conditions, including temperature, flow rate, and residence time. The use of mixed acids, such as nitric acid and sulfuric acid, is common in this process .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration processes using batch reactors or continuous flow systems. The choice of solvent, such as dichloroethane or dichloroethylene, can impact the efficiency of the reaction and the yield of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-[(2,4-DICHLOROPHENYL)METHYL]-2-METHYL-5-NITRO-1H-IMIDAZOLE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used to facilitate nucleophilic substitution reactions.
Major Products:
Reduction of the Nitro Group: The major product is the corresponding amino derivative.
Substitution Reactions: Various substituted imidazole derivatives can be formed depending on the nucleophile used.
Scientific Research Applications
1-[(2,4-DICHLOROPHENYL)METHYL]-2-METHYL-5-NITRO-1H-IMIDAZOLE has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an antimicrobial agent due to its imidazole core, which is known for its biological activity.
Industrial Chemistry: The compound can be used as an intermediate in the synthesis of other complex molecules, including pharmaceuticals and agrochemicals.
Biological Research: Its derivatives are explored for their potential use in biological assays and as probes for studying enzyme activity.
Mechanism of Action
The mechanism of action of 1-[(2,4-DICHLOROPHENYL)METHYL]-2-METHYL-5-NITRO-1H-IMIDAZOLE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The imidazole ring can also bind to metal ions, affecting enzyme activity and disrupting cellular processes .
Comparison with Similar Compounds
2-(2,4-Dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one: A precursor used in the synthesis of the target compound.
N-(3,5-Dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: Another compound with a dichlorophenyl group, studied for its biological activity.
Uniqueness: 1-[(2,4-DICHLOROPHENYL)METHYL]-2-METHYL-5-NITRO-1H-IMIDAZOLE is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. Its combination of a nitro group and a dichlorophenyl group makes it a versatile compound for various applications.
Properties
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-2-methyl-5-nitroimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2N3O2/c1-7-14-5-11(16(17)18)15(7)6-8-2-3-9(12)4-10(8)13/h2-5H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSGGFVJARIYNOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1CC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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